
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO4S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and the ethyl group is substituted with a 2,2-difluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2,2-difluoroethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2,2-Difluoroethoxy)ethanol+4-methylbenzenesulfonyl chloride→2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,2-difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: 2-(2,2-Difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: 2-(2,2-Difluoroethoxy)ethanol.
Applications De Recherche Scientifique
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and advanced materials.
Biological studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a single fluorine atom.
2-(2,2,2-Trifluoroethoxy)ethyl 4-methylbenzenesulfonate: Contains three fluorine atoms, making it more electron-withdrawing.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Lacks fluorine atoms, resulting in different reactivity and properties.
Uniqueness
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of two fluorine atoms, which influence its reactivity and stability. The difluoroethoxy group imparts specific electronic and steric effects, making this compound valuable in certain synthetic applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C11H14F2O4S |
|---|---|
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
2-(2,2-difluoroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14F2O4S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5,11H,6-8H2,1H3 |
Clé InChI |
LZTBOGYONSPFLW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
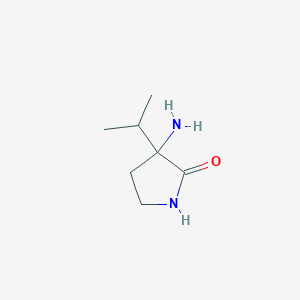
![5-[(Tert-butoxycarbonylamino)methyl]-2-ethyl-pyrazole-3-carboxylic acid](/img/structure/B13511754.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
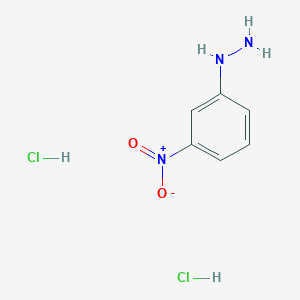
![rac-2-[(1R,2R)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl]acetic acid](/img/structure/B13511762.png)
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)
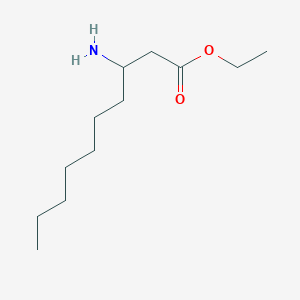
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
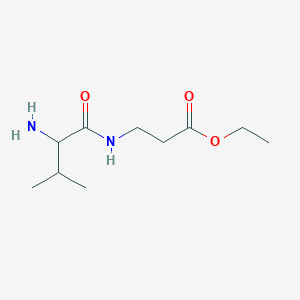

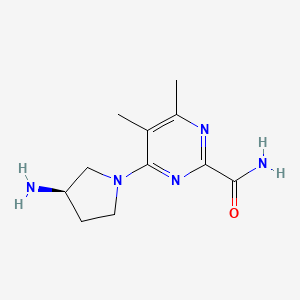
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

